N-cyclobutyl-5-fluoropyrimidin-2-amine
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Description
“N-cyclobutyl-5-fluoropyrimidin-2-amine” is a chemical compound that is a derivative of 5-fluoropyrimidin-2-amine . It has a molecular weight of 113.09 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes “N-cyclobutyl-5-fluoropyrimidin-2-amine”, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The Suzuki–Miyaura coupling reaction is also a potential method for the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “N-cyclobutyl-5-fluoropyrimidin-2-amine” can be derived from its parent compound, 5-fluoropyrimidin-2-amine. The InChI code for 5-fluoropyrimidin-2-amine is 1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H, (H2,6,7,8) .Physical And Chemical Properties Analysis
“N-cyclobutyl-5-fluoropyrimidin-2-amine” is a solid at room temperature . It has a molecular weight of 113.09 . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Design and Application in Medicine
Capecitabine Development
Capecitabine, a novel oral fluoropyrimidine carbamate designed for selective activation in tumors, demonstrates the application of enzyme-targeted drug design. By exploiting the enzyme distribution between liver, tumor, and normal tissues, capecitabine is converted into 5-fluorouracil (5-FU) specifically within tumors, offering a safer and more effective treatment option for colon and breast cancer (Miwa et al., 1998).
Anticancer Agents Targeting Tubulin
A series of triazolopyrimidines were synthesized as anticancer agents, displaying a unique mechanism of inhibiting tubulin binding, thus overcoming multidrug resistance. This research underscores the potential for designing novel anticancer drugs with specific molecular targets (Zhang et al., 2007).
Chemical Synthesis and Herbicide Development
Fluoropicolinate Herbicides
The synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines showcases the creation of potent herbicides. This method facilitated the development of compounds with specific activity against agricultural pests, demonstrating the chemical versatility and application in crop protection (Johnson et al., 2015).
Enzymatic Synthesis for Drug Intermediates
Enzyme-mediated Synthesis
The use of immobilized amine transaminase for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine highlights the integration of biocatalysis in pharmaceutical synthesis. This approach offers a green and efficient route to synthesize key intermediates for drug development, such as the JAK2 kinase inhibitor AZD1480 (Semproli et al., 2020).
properties
IUPAC Name |
N-cyclobutyl-5-fluoropyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVVBOAOBGKBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-5-fluoropyrimidin-2-amine |
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